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An In-Depth Technical Guide to the Thermochemical Properties of Benzo[c]isoxazol-3-amine

Abstract
Benzo[c]isoxazol-3-amine, also known as 3-amino-1,2-benzisoxazole (CAS 2025-33-4), is a

heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its scaffold is

considered "privileged" due to its recurrence in a wide array of biologically active molecules,

particularly those targeting the central nervous system.[3] A thorough understanding of its

thermochemical properties is paramount for drug development, influencing critical parameters

such as stability, solubility, and formulation efficacy. This guide provides a comprehensive

framework for the experimental determination and computational prediction of the core

thermochemical properties of Benzo[c]isoxazol-3-amine. Rather than a simple data sheet,

this document serves as a methodological whitepaper, equipping researchers and drug

development professionals with the necessary protocols and theoretical underpinnings to

characterize this, or any, novel compound of interest.

Introduction: The Significance of Benzo[c]isoxazol-
3-amine
The benzisoxazole ring system is a cornerstone in modern pharmacology. Its derivatives have

demonstrated a vast spectrum of activities, including antipsychotic, anticonvulsant, anti-

inflammatory, and antimicrobial effects.[1][2] Benzo[c]isoxazol-3-amine serves as a vital

synthetic intermediate for creating more complex molecular architectures.[3] The amine group
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at the 3-position provides a reactive handle for facile chemical modification, making it an

invaluable building block in combinatorial chemistry and high-throughput screening for new

drug candidates.[3]

Despite its synthetic utility, a significant knowledge gap exists regarding its fundamental

thermochemical properties. These properties—enthalpy of formation, Gibbs free energy,

entropy, and heat capacity—govern the energetic landscape of a molecule. They dictate its

stability under various conditions, its interaction with solvents, and its solid-state behavior, all of

which are critical considerations in the lengthy and resource-intensive process of drug

discovery and development. This guide outlines a validated, multi-pronged approach combining

state-of-the-art experimental techniques with high-accuracy computational chemistry to fully

elucidate the thermochemical profile of Benzo[c]isoxazol-3-amine.

Strategic Framework for Thermochemical
Characterization
The comprehensive characterization of a compound like Benzo[c]isoxazol-3-amine requires

an integrated workflow. Experimental measurements provide tangible, real-world data on the

bulk material, while computational methods offer insights at the molecular level and allow for

the prediction of properties that are difficult to measure directly.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.myskinrecipes.com/shop/th/isoxazole-derivatives/154914-benzo-c-isoxazol-3-amine.html
https://www.benchchem.com/product/b1506252?utm_src=pdf-body
https://www.benchchem.com/product/b1506252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation & Purity Assessment

Experimental Determination

Computational Prediction

Data Synthesis & Analysis

Synthesis of Benzo[c]isoxazol-3-amine

Purification (e.g., Recrystallization)

Structural Confirmation (NMR, MS)
Purity Analysis (HPLC, Elemental)

Differential Scanning
Calorimetry (DSC)

Thermogravimetric
Analysis (TGA) Bomb Calorimetry

Density Functional Theory (DFT)
(Geometry, Frequencies)

Consolidated Thermochemical Data Table

High-Accuracy Composite Methods
(Gas-Phase Enthalpy)

Click to download full resolution via product page

Caption: Integrated workflow for thermochemical characterization.

Experimental Determination of Thermochemical
Properties
A prerequisite for any experimental measurement is the availability of a highly purified and

thoroughly characterized sample. Synthesis of 3-amino-1,2-benzisoxazoles can be achieved
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through various routes, including microwave-promoted nucleophilic substitution on 3-chloro-

1,2-benzisoxazole or novel methods starting from 2-[(isopropylideneamino)oxy]benzonitrile.[4]

[5] Post-synthesis, rigorous purification and characterization (NMR, Mass Spectrometry,

Elemental Analysis) are mandatory to ensure the validity of the subsequent thermochemical

measurements.

Thermal Behavior and Heat Capacity by Differential
Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a cornerstone technique for thermal analysis. It measures the

difference in heat flow between a sample and a reference as a function of temperature. This

allows for the precise determination of melting point (Tm), enthalpy of fusion (ΔfusH), and heat

capacity (Cp).

Experimental Protocol:

Sample Preparation: Accurately weigh 3-5 mg of purified Benzo[c]isoxazol-3-amine into an

aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an

identical empty pan to serve as the reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min).

Thermal Program (Fusion):

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly

above the melting point. The melting point of 3-amino-1,2-benzisoxazole is reported as

110°C.[6]

Hold isothermally for 2-5 minutes to ensure complete melting.

Cool the sample back to the starting temperature.

Thermal Program (Heat Capacity):
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Utilize a modulated DSC approach or a multi-step conventional DSC method as described

in standards like ASTM E1269. This typically involves heating, cooling, and reheating

cycles to establish a reliable baseline.

Data Analysis:

Melting Point (Tm): Determined as the onset or peak temperature of the endothermic

melting transition.

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak. The

instrument must be calibrated with a standard of known enthalpy of fusion (e.g., Indium).

Heat Capacity (Cp): Determined from the heat flow signal in the regions without thermal

transitions.

Trustworthiness: The protocol's validity is ensured by prior calibration of the DSC instrument for

both temperature and enthalpy using certified standards. Running the sample multiple times

assesses reproducibility. For instance, studies on ethoxyacetanilides demonstrate the robust

application of DSC for obtaining high-quality heat capacity and fusion data.[7]

Thermal Stability by Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of

temperature or time. It is essential for determining the thermal stability, decomposition profile,

and potential solvent/moisture content of the material.

Experimental Protocol:

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or

platinum).

Instrument Setup: Place the pan onto the TGA's microbalance.

Atmosphere: Select the desired atmosphere. An inert atmosphere (Nitrogen) is used to study

pyrolysis, while an oxidizing atmosphere (Air) is used to study oxidative decomposition.

Thermal Program:
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Equilibrate at ambient temperature.

Heat the sample at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 600-

800°C) until no further mass loss is observed.

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset

temperature of mass loss indicates the beginning of decomposition. The derivative of this

curve (DTG) shows the temperature of the maximum rate of mass loss. Studies on other

nitrogen heterocycles show decomposition often proceeds in one or more distinct stages.[1]

Standard Enthalpy of Formation by Combustion
Calorimetry
Expertise & Experience: This is the gold standard for determining the standard enthalpy of

formation (ΔfH°) of organic compounds. The method involves complete combustion of the

compound in a high-pressure oxygen environment within a constant-volume container (a

"bomb"). The heat released by the combustion reaction is measured precisely.

Experimental Protocol:

Sample Preparation: Press approximately 0.5-1.0 g of Benzo[c]isoxazol-3-amine into a

pellet. The exact mass must be known with high precision.

Bomb Setup:

Place the pellet in a crucible (e.g., platinum) inside the bomb.

Attach a fuse wire (e.g., platinum or iron) of known mass and combustion energy, ensuring

it is in contact with the sample.

Add a small, precise amount of distilled water (typically 1 mL) to the bottom of the bomb to

ensure all water formed during combustion is in the liquid state and to dissolve the acid

products.

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

Calorimetric Measurement:
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Submerge the sealed bomb in a known mass of water in the calorimeter's vessel.

Allow the entire system to reach thermal equilibrium while stirring.

Record the initial temperature for a period to establish a baseline.

Ignite the sample by passing a current through the fuse wire.

Record the temperature rise until a stable final temperature is reached.

Post-Combustion Analysis:

Vent the bomb and collect the gaseous and liquid contents.

Quantify the amount of nitric acid (HNO₃) formed (from the combustion of nitrogen in the

sample) by titration with a standard base. This is crucial for correcting the total energy

released.

Authoritative Grounding & Calculation: The calculation of the standard molar energy of

combustion (ΔcU°) involves several steps. The gross temperature rise is used to calculate the

total energy change using the pre-determined energy equivalent of the calorimeter.[8] This total

energy is then corrected for the energy contributions from the ignition wire and the formation of

nitric acid.[8]

The balanced combustion reaction for Benzo[c]isoxazol-3-amine (C₇H₆N₂O) is: C₇H₆N₂O(s) +

7.5 O₂(g) → 7 CO₂(g) + 3 H₂O(l) + N₂(g)

From the experimentally determined ΔcU°, the standard enthalpy of combustion (ΔcH°) is

calculated. Then, using Hess's Law and the known standard enthalpies of formation for CO₂(g)

and H₂O(l), the standard enthalpy of formation of the compound in the solid state, ΔfH°

(C₇H₆N₂O, s), is derived. This procedure is well-established for nitrogen-containing

heterocycles.[9][10]
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Caption: Calculation workflow for enthalpy of formation from bomb calorimetry.

Computational Prediction of Thermochemical
Properties
Computational chemistry provides a powerful, complementary approach to experimentation. It

allows for the calculation of gas-phase thermochemical properties, which are essential for

understanding intrinsic molecular stability.

Molecular Geometry and Vibrational Frequencies via
Density Functional Theory (DFT)
Expertise & Experience: DFT is a workhorse of computational chemistry, offering a good

balance between accuracy and computational cost. The first step in any thermochemical

calculation is to find the molecule's lowest energy structure.

Computational Protocol:
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Software: Utilize a standard quantum chemistry package like Gaussian.[11]

Method Selection: Based on studies of similar benzisoxazole and benzoxazole systems, the

B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) is a reliable choice for

geometry optimization and frequency calculations.[12]

Calculation Steps:

Geometry Optimization: Perform an unconstrained optimization of the molecular geometry

of Benzo[c]isoxazol-3-amine to find the minimum energy conformation.

Frequency Calculation: Perform a frequency calculation at the same level of theory. This

serves two purposes:

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary

frequencies).

It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate

thermal corrections to enthalpy and entropy.[13]

High-Accuracy Gas-Phase Enthalpy of Formation
Expertise & Experience: While DFT is excellent for geometries, more accurate energy

calculations are needed for reliable thermochemistry. Composite methods like Gaussian-3 (G3)

and its variants are designed for this purpose.

Computational Protocol:

Method: Employ the G3MP2B3 composite method.[11] This method uses the DFT-optimized

geometry and performs a series of higher-level single-point energy calculations to arrive at a

highly accurate total electronic energy.

Calculation of ΔfH°(g, 298K): The gas-phase enthalpy of formation is calculated from the

G3MP2B3 total energy by considering the atomization energy of the molecule. This involves

subtracting the calculated energies of the constituent atoms (C, H, N, O) from the molecule's

energy and adding the well-known experimental enthalpies of formation of the gaseous

atoms.[14]
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Caption: Workflow for computational thermochemistry prediction.

Data Synthesis and Final Thermochemical Profile
The ultimate goal is to generate a complete and self-consistent set of thermochemical data.

Table 1: Core Thermochemical Properties of Benzo[c]isoxazol-3-amine at 298.15 K
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Property Symbol Value Unit Method

Standard
Enthalpy of
Formation
(solid)

ΔfH°(s) TBD kJ/mol
Combustion
Calorimetry

Standard

Enthalpy of

Sublimation

ΔsubH° TBD kJ/mol

TGA/DSC or

Knudsen

Effusion

Standard

Enthalpy of

Formation (gas)

ΔfH°(g) TBD kJ/mol
Experimental &

Computational

Standard Molar

Entropy (gas)
S°(g) TBD J/(mol·K)

Computational

(DFT Freq.)

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG°(g) TBD kJ/mol
Calculated from

ΔfH° and S°

Heat Capacity

(solid)
Cp(s) TBD J/(mol·K) DSC

TBD: To Be Determined by the protocols outlined in this guide.

Authoritative Grounding: The Standard Gibbs Free Energy of Formation (ΔfG°) is the ultimate

indicator of thermodynamic stability.[15] It is not measured directly but is calculated using the

fundamental thermodynamic equation: ΔfG° = ΔfH° - TΔfS°

Here, ΔfH° is the standard enthalpy of formation (determined experimentally and/or

computationally), T is the standard temperature (298.15 K), and ΔfS° is the standard entropy of

formation. ΔfS° is calculated from the absolute standard entropy of the compound (S°, from

computational frequency analysis) and the standard entropies of the constituent elements in

their reference states (graphite, H₂(g), N₂(g), O₂(g)).

Conclusion
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The thermochemical characterization of Benzo[c]isoxazol-3-amine is a critical step in

leveraging its full potential in pharmaceutical development. While direct data may not be readily

available in the literature, a systematic application of the experimental and computational

methodologies detailed in this guide will yield a robust and reliable thermochemical profile. This

integrated approach, grounded in first principles and validated techniques, provides a clear

pathway for researchers to generate the essential data required for informed decision-making

in drug design, formulation, and stability testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Benzo[c]isoxazol-3-amine [myskinrecipes.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. 3-Amino-1,2-benzisoxazole CAS#: 36216-80-5 [amp.chemicalbook.com]

7. mdpi.com [mdpi.com]

8. revroum.lew.ro [revroum.lew.ro]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. gaussian.com [gaussian.com]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1506252?utm_src=pdf-body
https://www.benchchem.com/product/b1506252?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://www.researchgate.net/publication/320744236_Benzisoxazole_A_privileged_scaffold_for_medicinal_chemistry
https://www.myskinrecipes.com/shop/th/isoxazole-derivatives/154914-benzo-c-isoxazol-3-amine.html
https://www.researchgate.net/publication/50807274_Microwave-promoted_synthesis_of_3-amino-substituted_12-benzisoxazoles
https://www.researchgate.net/publication/230127066_A_novel_synthesis_of_3-Amino-12-benzisoxazoles_-_an_entry_into_the_isoxazolo345-ef14benzoxazepine_ring_system
https://amp.chemicalbook.com/ProductChemicalPropertiesCB8377634_EN.htm
https://www.mdpi.com/1420-3049/28/20/7027
https://revroum.lew.ro/wp-content/uploads/2006/RRC_4_2006/Art.13.pdf
https://www.researchgate.net/publication/234320030_Experimental_and_computational_thermochemistry_of_three_nitrogen-containing_heterocycles_2-benzimidazolinone_2-benzoxazolinone_and_3-indazolinone
https://www.researchgate.net/publication/380327174_Thermochemistry_of_amino-124-triazole_derivatives
https://gaussian.com/gn/
https://www.researchgate.net/publication/338175186_DFT_CALCULATIONS_OF_BENZOISOXAZOLE_DERIVATIVES
https://www.mdpi.com/2673-4583/3/1/56
https://www.researchgate.net/publication/227788279_Thermochemical_properties_from_G3MP2B3_calculations_set-2_Free_radicals_with_special_consideration_of_CH2CH-C-CH2_cyclo-C5H5_CH2OOH_HO-CO_and_HCOO
https://en.wikipedia.org/wiki/Standard_Gibbs_free_energy_of_formation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Thermochemical properties of Benzo[c]isoxazol-3-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1506252#thermochemical-properties-of-benzo-c-
isoxazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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